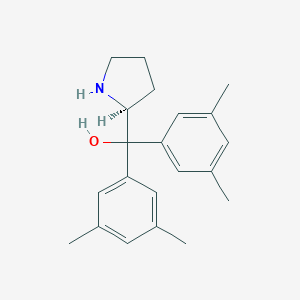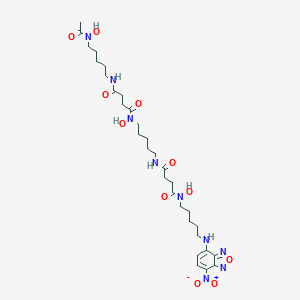
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B
Vue d'ensemble
Description
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) is a synthetically produced fluorescent siderophore . It is an analog of the natural siderophore ferrioxamine B . NBD-DFO is a highly-specific Fe3+ hydroxamate indicator/chelator . Its fluorescence is quenched by Fe3+ ions .
Synthesis Analysis
NBD-DFO was synthesized by coupling 7-Nitrobenz-2-oxa-1,3-diazole (NBD) to the terminal amino group of desferrioxamine B (DFO) .Molecular Structure Analysis
The molecular structure of NBD-DFO is derived from the coupling of 7-Nitrobenz-2-oxa-1,3-diazole (NBD) to desferrioxamine B (DFO) . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
NBD-DFO exhibits a reversible binding to Cu2+ ion in the presence of other metal ions, giving a significant increase in fluorescence intensity . The apparent association constant (Ka) for Cu2+ was found to be 2.62 × 10^4 M−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of NBD-DFO are largely determined by its fluorescent properties and its ability to bind with certain ions. For example, it exhibits a reversible binding to Cu2+ ion, resulting in a significant increase in fluorescence intensity .Applications De Recherche Scientifique
Fluorescence sensible à l'environnement
Le groupe fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) est lié de manière covalente à la sérotonine pour créer de nouveaux analogues fluorescents. Ces ligands fluorescents entrent en compétition avec l'agoniste radiomarqué spécifique du récepteur de la sérotonine 1A pour la liaison au récepteur . Cette application est particulièrement utile pour étudier l'environnement moléculaire du site de liaison de la sérotonine dans les récepteurs de la sérotonine .
Chimiosenseur pour les ions cuivre
Une sonde fluorescente de type « activation » dérivée du 7-nitrobenz-2-oxa-1,3-diazole (NBD) présente une liaison réversible aux ions Cu2+ en présence d'autres ions métalliques, ce qui entraîne une augmentation significative de l'intensité de fluorescence . Cette sonde présente une sensibilité et une sélectivité élevées envers Cu2+ dans MeCN–H2O (1 : 1, v/v) avec des possibilités d'imagerie cellulaire sans cytotoxicité ou avec une cytotoxicité négligeable .
Captage du fer par les plantes
La desferrioxamine B-NBD (NBD-DFO), un sidérophore fluorescent synthétisé, analogue du sidérophore naturel ferrioxamine B, est utilisée pour étudier le captage du fer par les plantes .
Chimiosenseurs fluorescents
Le 7-nitrobenz-2-oxa-1,3-diazole (NBD) est largement utilisé comme fluorophore dans divers chimiocapteurs fluorescents en raison de son émission à des longueurs d'onde plus longues et de sa bonne perméabilité cellulaire
Mécanisme D'action
Target of Action
The primary target of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) is copper (Cu2+) ions . It exhibits a reversible binding to Cu2+ ions in the presence of other metal ions . NBD-DFO is also a highly-specific Fe3+ hydroxamate indicator/chelator .
Mode of Action
NBD-DFO interacts with its targets by binding to them. This binding is reversible and results in a significant increase in fluorescence intensity . The apparent association constant (Ka) for Cu2+ was found to be 2.62 × 10^4 M−1 . This suggests a strong interaction between NBD-DFO and Cu2+ ions.
Biochemical Pathways
It is known that the compound plays a role in the uptake of iron by plants . The NBD-DFO is fluorescent only when unferrated and can thus be used as a probe to follow iron removal from the siderophore .
Pharmacokinetics
It is known that the compound demonstrates excellent permeation across membranes This suggests that it may have good bioavailability
Result of Action
The binding of NBD-DFO to Cu2+ ions results in a significant increase in fluorescence intensity . This can be used to image intracellular Cu2+ in cells . In the context of iron uptake by plants, NBD-DFO acts similarly to the natural siderophore ferrioxamine B .
Action Environment
The action of NBD-DFO can be influenced by environmental factors. For example, the rate of iron uptake was significantly lower in both cotton and maize plants in the presence of an antibiotic agent . This suggests that rhizosphere microorganisms play an important role in NBD-DFO-mediated iron uptake .
Analyse Biochimique
Biochemical Properties
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B plays a crucial role in biochemical reactions involving iron chelation. It interacts with iron ions (Fe3+), forming a stable complex that can be easily detected due to its fluorescent nature. This compound is known to interact with various enzymes and proteins involved in iron metabolism, such as ferritin and transferrin. The nature of these interactions typically involves the binding of iron ions, which can then be monitored through changes in fluorescence intensity .
Cellular Effects
This compound has significant effects on cellular processes, particularly those related to iron metabolism. It influences cell function by modulating iron availability, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the growth of certain pathogens by depriving them of essential iron, thereby affecting their metabolic activities and gene expression profiles .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate iron ions. The compound binds to Fe3+ ions with high affinity, forming a fluorescent complex. This interaction can inhibit or activate various enzymes involved in iron metabolism, depending on the availability of iron. Additionally, the compound can influence gene expression by altering the intracellular iron levels, which are critical for the regulation of iron-responsive genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored properly, but its fluorescence can be quenched upon prolonged exposure to light or high temperatures. Long-term studies have shown that the compound can maintain its iron-chelating properties for extended periods, although some degradation may occur over time. These temporal effects are important for ensuring accurate and reproducible results in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively chelates iron without causing significant toxicity. At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage due to excessive iron depletion. These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for specific experimental conditions .
Metabolic Pathways
This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferritin and transferrin, which are responsible for iron storage and transport, respectively. The compound can affect metabolic flux by altering the availability of iron, which is a critical cofactor for various metabolic enzymes. This can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s fluorescent properties allow for the visualization of its localization and accumulation in different cellular compartments. This information is valuable for understanding the dynamics of iron transport and distribution in biological systems .
Propriétés
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N9O11/c1-23(41)37(46)20-8-3-6-18-33-26(42)13-16-29(45)39(48)22-10-4-7-19-34-27(43)14-15-28(44)38(47)21-9-2-5-17-32-24-11-12-25(40(49)50)31-30(24)35-51-36-31/h11-12,32,46-48H,2-10,13-22H2,1H3,(H,33,42)(H,34,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCERSHHCUHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N9O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160301 | |
| Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137756-28-6 | |
| Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137756286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


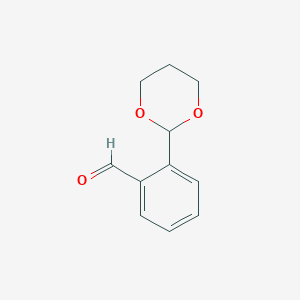
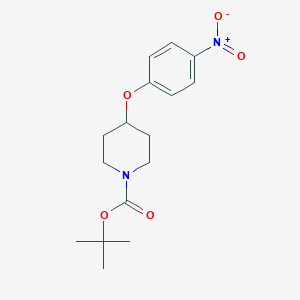
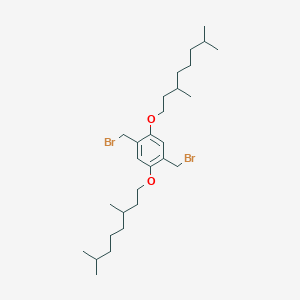



![1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride](/img/structure/B163268.png)






